Diazodinitrophenol Diazodinitrophenol Diazodinitrophenol (DDNP) was the first diazo compound produced; it was subsequently used to make dyes and explosives. It forms yellow crystals in pure form; however, the color of impure forms may vary from dark yellow to green to dark brown. It is soluble in acetic acid, acetone, concentrated hydrochloric acid, most non-polar solvents and is slightly soluble in water.
Brand Name: Vulcanchem
CAS No.: 4682-03-5
VCID: VC0525897
InChI: InChI=1S/C6H2N4O5/c7-8-4-1-3(9(12)13)2-5(6(4)11)10(14)15/h1-2H
SMILES: C1=C(C=C(C(=C1[N+]#N)[O-])[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C6H2N4O5
Molecular Weight: 210.1 g/mol

Diazodinitrophenol

CAS No.: 4682-03-5

Cat. No.: VC0525897

Molecular Formula: C6H2N4O5

Molecular Weight: 210.1 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Diazodinitrophenol - 4682-03-5

Specification

CAS No. 4682-03-5
Molecular Formula C6H2N4O5
Molecular Weight 210.1 g/mol
IUPAC Name 2-diazonio-4,6-dinitrophenolate
Standard InChI InChI=1S/C6H2N4O5/c7-8-4-1-3(9(12)13)2-5(6(4)11)10(14)15/h1-2H
Standard InChI Key IUKSYUOJRHDWRR-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1[N+]#N)[O-])[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES C1=C(C=C(C(=C1[N+]#N)[O-])[N+](=O)[O-])[N+](=O)[O-]
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Diazodinitrophenol (C₆H₂N₄O₅) is a diazonium salt characterized by a phenolic backbone substituted with two nitro groups and a diazo functional group. Its molecular architecture, confirmed via spectroscopic and crystallographic analyses, underpins its explosive behavior .

Key Identifiers

PropertyValueSource
CAS Registry Number4682-03-5
Molecular FormulaC₆H₂N₄O₅
Molecular Weight210.11 g/mol
InChI KeyIUKSYUOJRHDWRR-UHFFFAOYSA-N
SMILESOC1=C(C(C(C=C1)=[N+]=[N-])N+=O)N+=O

The compound’s crystalline structure, stabilized by intramolecular hydrogen bonding between nitro and diazo groups, contributes to its sensitivity to thermal and photolytic stimuli .

Physicochemical Properties

DDNP exhibits distinct physical and chemical behaviors influenced by its functional groups:

PropertyDescription
AppearanceYellow crystalline solid
SolubilityInsoluble in water; soluble in polar organic solvents (e.g., acetone)
Density1.71 g/cm³ (estimated)
Decomposition Temperature>180°C (exothermic)

The compound’s insolubility in aqueous systems necessitates solvent-mediated handling, while its hygroscopic nature mandates storage in desiccated environments .

Stability and Degradation Behavior

Forced degradation studies reveal DDNP’s stability profile:

Degradation Pathways

  • Thermal Decomposition: At temperatures exceeding 180°C, DDNP undergoes exothermic decomposition, releasing nitrogen gas and forming phenolic byproducts .

  • Photolytic Degradation: UV exposure induces nitro group reduction, yielding 2-amino-4,6-dinitrophenol and diazoquinone derivatives .

  • Oxidative Breakdown: Strong oxidants (e.g., H₂O₂) oxidize the diazo group to nitrogen oxides, leaving residual dinitrophenol .

Degradation Products Identified via UHPLC-ESI-MS/MS

  • Product A: m/z 197.02 (C₆H₃N₃O₅) – Denitro intermediate.

  • Product B: m/z 153.01 (C₆H₄N₂O₃) – Aminophenol derivative.

  • Product C: m/z 241.98 (C₆H₂N₄O₆) – Oxidized diazo compound .

Analytical Methods for Characterization

Modern chromatographic and spectroscopic techniques enable precise DDNP analysis:

High-Performance Liquid Chromatography (HPLC)

  • Column: Ascentis® Express C18 (fused-core particles, 2.7 µm).

  • Mobile Phase: Acetonitrile–0.085% orthophosphoric acid (30:70 v/v).

  • Flow Rate: 0.8 mL/min at 50°C.

  • Detection: UV absorbance at 254 nm .

This method achieves baseline separation of DDNP and its degradation products within 8 minutes, with a linearity range of 0.1–50 µg/mL (R² > 0.999) .

Mass Spectrometric Analysis

  • UHPLC-ESI-MS/MS: Electrospray ionization in negative mode fragments DDNP at m/z 209 → 166 (collision energy: 20 eV), confirming molecular structure .

Applications and Industrial Relevance

DDNP serves as a primary explosive in detonators due to its moderate sensitivity and high brisance. Compared to lead azide, it offers reduced environmental toxicity, though its energy output (1,230 J/g) is lower than HMX (5,600 J/g) .

Comparison with Related Explosive Compounds

CompoundSensitivityEnergy Output (J/g)Toxicity
DDNPModerate1,230Low
Lead AzideHigh1,540High (Pb content)
Mercury FulminateVery High1,800High (Hg content)

DDNP’s balance of stability and power makes it preferable in civilian detonators, though military applications favor lead azide for higher reliability .

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